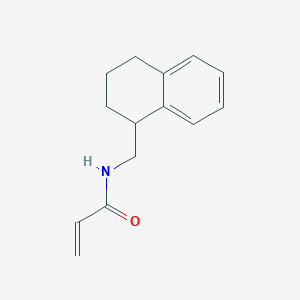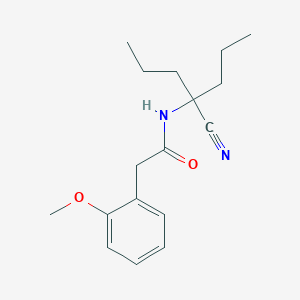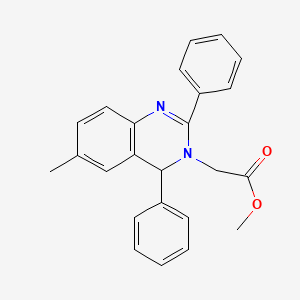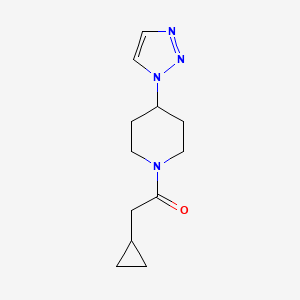
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide, also known as THPVP, is a synthetic cathinone and a designer drug that has gained popularity in recent years. It belongs to the class of psychoactive substances that are being used for recreational purposes. The chemical structure of THPVP is similar to other psychoactive substances, such as amphetamines and cathinones, and it has been reported to have stimulant effects on the central nervous system.
Mécanisme D'action
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on the central nervous system. The exact mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the modulation of the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has been reported to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to anxiety and agitation. N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has also been reported to cause gastrointestinal disturbances, such as nausea and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has been used in laboratory experiments to investigate its effects on the central nervous system. It has been shown to have stimulant effects similar to other psychoactive substances, such as amphetamines and cathinones. However, one of the limitations of using N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide in laboratory experiments is that it is a designer drug and its purity and composition may vary between batches. This can make it difficult to replicate the results of experiments and to draw definitive conclusions about its effects.
Orientations Futures
There are several future directions for research on N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide. One area of interest is the development of new psychoactive substances that have similar effects to N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide but with fewer side effects. Another area of interest is the investigation of the long-term effects of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide on the central nervous system, particularly with regards to addiction and dependence. Additionally, more research is needed to understand the exact mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide and to identify potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide involves the reaction of 1-(2-naphthyl)propan-2-amine with acrylonitrile in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has been used in scientific research to investigate its effects on the central nervous system. It has been reported to have stimulant effects similar to other psychoactive substances, such as amphetamines and cathinones. Studies have shown that N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide increases the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward.
Propriétés
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-14(16)15-10-12-8-5-7-11-6-3-4-9-13(11)12/h2-4,6,9,12H,1,5,7-8,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSXROLUSDHEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2525125.png)
![ethyl 2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2525126.png)

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2525131.png)


![Tert-butyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2525135.png)
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)

![N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2525142.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)